molecular formula C30H34N2O6 B14957626 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide

Cat. No.: B14957626
M. Wt: 518.6 g/mol
InChI Key: IBWNNXVKFROASK-UHFFFAOYSA-N
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Description

N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the isoquinoline and chromen intermediates. These intermediates are then coupled through a series of reactions, including condensation and acylation, under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize reaction efficiency and scalability. The process would also include purification steps such as crystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE: shares structural similarities with other isoquinoline and chromen derivatives, such as:

Uniqueness

The uniqueness of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE lies in its combined structural features, which may confer unique biological activities and therapeutic potential not observed in other similar compounds.

Properties

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C30H34N2O6/c1-20-24-11-10-23(16-26(24)38-29(35)25(20)15-21-7-3-2-4-8-21)37-19-27(33)31-17-28(34)32-14-13-30(36)12-6-5-9-22(30)18-32/h2-4,7-8,10-11,16,22,36H,5-6,9,12-15,17-19H2,1H3,(H,31,33)

InChI Key

IBWNNXVKFROASK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O)CC5=CC=CC=C5

Origin of Product

United States

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